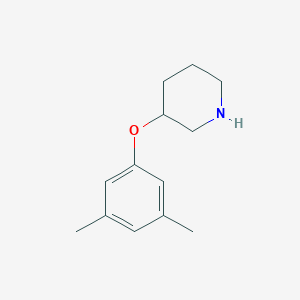

3-(3,5-Dimethylphenoxy)piperidine

Description

Research Context and Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug design. mdpi.comnih.gov It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). clinmedkaz.org The ubiquity of the piperidine moiety is attributed to its versatile physicochemical and biological properties. ijnrd.org Its saturated, flexible, and three-dimensional structure allows it to interact with biological targets in a highly specific manner, often leading to improved potency and selectivity. researchgate.net

The therapeutic applications of piperidine-containing drugs are vast and diverse, spanning numerous disease areas. ijnrd.org Derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, anticancer agents, and treatments for central nervous system (CNS) disorders. clinmedkaz.orgijnrd.org This broad spectrum of activity underscores the privileged nature of the piperidine scaffold in interacting with a wide range of biological receptors and enzymes. mdpi.com

Emergence and Research Trajectories of Phenoxy-Substituted Piperidine Derivatives

The combination of a piperidine ring with a phenoxy group (a phenyl ring linked via an ether bond) creates a class of compounds known as phenoxy-piperidines. This structural motif has been explored by researchers for its potential to interact with various biological targets, particularly within the central nervous system. The phenoxy group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with protein targets, while the piperidine portion provides a key anchoring point and influences solubility and bioavailability.

Research into phenoxyalkyl (homo)piperidine derivatives has identified compounds with significant activity at histamine (B1213489) H3 receptors, which are involved in regulating neurotransmitter release. nih.gov For example, certain derivatives have been synthesized and evaluated as potent H3 receptor antagonists. nih.gov Similarly, other studies have investigated phenoxy-piperidine analogues for their potential as antidepressants, demonstrating activity comparable to existing drugs by inhibiting the reuptake of biogenic amines like serotonin (B10506) and norepinephrine. nih.gov The substitution pattern on both the phenoxy and piperidine rings is a critical determinant of biological activity and selectivity, forming the basis of structure-activity relationship (SAR) studies in this area. nih.govacs.org

Overview of Current Research Focuses and Academic Contributions for 3-(3,5-Dimethylphenoxy)piperidine

Publicly accessible academic literature and clinical studies focusing specifically on this compound are limited. The compound is primarily listed in chemical supplier catalogs and databases, but detailed investigations into its synthesis, biological activity, and therapeutic potential have not been extensively published.

Based on its structure, a hypothetical research program for this compound would likely explore several potential therapeutic areas. The dimethyl substitution on the phenoxy ring alters its electronic and steric properties compared to unsubstituted analogues, which could fine-tune its binding affinity and selectivity for specific biological targets.

Potential research trajectories for this compound could include:

Central Nervous System (CNS) Activity: Given that many 3-substituted piperidines and phenoxy-piperidines exhibit CNS activity, research would likely involve screening this compound for its effects on neurotransmitter systems. nih.gov This could include binding assays for dopamine (B1211576), serotonin, or histamine receptors, as well as functional assays to determine agonist or antagonist activity. nih.govnih.gov

Analgesic Properties: The 3-phenylpiperidine scaffold is a known pharmacophore for opioid receptor modulators. acs.org Investigations could explore whether the phenoxy linkage and dimethyl substitution confer any activity at mu, kappa, or delta opioid receptors.

Enzyme Inhibition: The structure may be evaluated for inhibitory activity against various enzymes implicated in disease, such as those involved in neurodegenerative disorders. tuodaindus.com

Without dedicated studies, the specific biological profile of this compound remains speculative. Future academic contributions would be necessary to isolate and characterize the compound, develop efficient synthetic routes, and perform comprehensive pharmacological screening to determine if this specific substitution pattern offers any unique therapeutic advantages over other known phenoxy-piperidine derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-6-11(2)8-13(7-10)15-12-4-3-5-14-9-12/h6-8,12,14H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHJEWDGFQSIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2CCCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663033 | |

| Record name | 3-(3,5-Dimethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-15-8 | |

| Record name | 3-(3,5-Dimethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 3,5 Dimethylphenoxy Piperidine

Established Synthetic Routes for 3-(3,5-Dimethylphenoxy)piperidine

The creation of the target molecule relies on two key bond formations: the construction of the piperidine (B6355638) ring and the ether linkage to the dimethylphenyl group.

The piperidine core of the molecule, specifically a 3,5-disubstituted pattern, can be synthesized using stereoselective methods. A common precursor for 3,5-dimethylpiperidine (B146706) is 3,5-dimethylpyridine (B147111) (3,5-lutidine). wikipedia.orgtuodaindus.com Catalytic hydrogenation of this pyridine (B92270) derivative is a primary method for forming the saturated heterocyclic ring. wikipedia.orgchemicalbook.com The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome, yielding either cis or trans isomers. tuodaindus.comgoogle.com For instance, hydrogenation over specific catalysts can favor one diastereomer over the other. google.com

Advanced stereoselective methods for synthesizing highly substituted piperidines include oxidative carbon-hydrogen bond functionalization of enamides and carbamates, which can proceed with high efficiency and stereocontrol. rsc.org Other sophisticated techniques involve radical cyclization processes to form the six-membered ring. nih.gov

Table 1: Catalytic Hydrogenation of 3,5-Dimethylpyridine for Piperidine Synthesis

| Catalyst | Solvent/Medium | Conditions | Primary Isomeric Outcome | Reference |

|---|---|---|---|---|

| Ruthenium on Carbon (Ru/C) | Acetic Acid or Hydrochloric Acid Solution | 90°C, 3.0 MPa H₂ | Mixture of cis/trans isomers | chemicalbook.com |

| Ruthenium Alumina | Water | 180°C | Cis/trans ratio of ~85:15 | google.com |

| Lithium triethylborohydride | Not specified | Reduction | Both diastereomers produced | wikipedia.org |

The ether bond connecting the piperidine ring and the 3,5-dimethylphenyl group is typically formed through nucleophilic substitution. A common strategy is the Williamson ether synthesis, which would involve reacting the sodium salt of 3,5-dimethylphenol (B42653) (3,5-dimethylphenoxide) with a piperidine derivative carrying a leaving group at the 3-position, such as 3-bromopiperidine (B33930) (with appropriate N-protection).

Alternatively, a widely used method involves the reaction of a phenol (B47542) with an alcohol under coupling conditions. For the synthesis of this compound, this would entail coupling 3,5-dimethylphenol with 3-hydroxypiperidine (B146073). A base, such as sodium hydride, is often used to deprotonate the phenol, making it a more potent nucleophile to attack the piperidine precursor.

Achieving an enantiomerically pure final product requires stereochemical control during the synthesis. There are three primary strategies for this:

Chiral Starting Materials: The synthesis can begin with an enantiopure precursor, such as an enantiomerically pure form of 3-hydroxypiperidine or a related chiral building block.

Asymmetric Catalysis: The use of chiral catalysts, particularly in the hydrogenation of a pyridine or the cyclization to form the piperidine ring, can induce asymmetry and lead to an enantiomerically enriched product. organic-chemistry.org Rhodium-catalyzed asymmetric reactions, for example, have been successful in producing enantioenriched 3-substituted piperidines from pyridine precursors. organic-chemistry.org

Chiral Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers. This is often accomplished by forming diastereomeric salts with a chiral acid or through chiral chromatography.

Methods like the Ireland-Claisen rearrangement have been developed to provide access to all four possible stereoisomers of certain disubstituted piperidines, showcasing the advanced control that can be achieved. rsc.org

Advanced Chemical Modification and Derivatization Strategies

Once the core structure of this compound is synthesized, it can be further modified to create a library of related analogs. These modifications typically target the phenyl ring or the piperidine nitrogen.

To generate analogs with different substitution patterns on the aromatic ring, one can start with differently substituted phenols. For example, using 2,3,5-trimethylphenol (B45783) instead of 3,5-dimethylphenol in the phenoxy linkage step would yield 3-(2,3,5-trimethylphenoxy)piperidine. This modular approach allows for the systematic exploration of structure-activity relationships by altering the electronic and steric properties of the phenoxy group.

The secondary amine of the piperidine ring is a prime site for derivatization. It can undergo a variety of chemical reactions, including:

N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These modifications can significantly alter the compound's properties. For instance, studies on related piperidine-containing molecules have shown that the nature of the substituent on the nitrogen can greatly influence biological activity. nih.gov Furthermore, more complex modifications can be made to the piperidine ring itself, such as introducing additional substituents to create di- or tri-substituted analogs, often requiring multi-step synthetic sequences. ajchem-a.comnih.gov

Stereochemical Modifications and Their Synthetic Accessibility

The synthesis of specific stereoisomers of this compound hinges on the ability to control the stereochemistry at the C3 position of the piperidine ring. This can be achieved through several strategic approaches, primarily involving either the use of chiral starting materials or the application of stereoselective catalytic methods.

One viable route to enantiomerically enriched this compound involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cnacs.org This method starts with the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate. This intermediate then undergoes a highly regio- and enantioselective rhodium-catalyzed carbometalation with an appropriate aryl boronic acid. Subsequent hydrogenation of the resulting 3-substituted tetrahydropyridine (B1245486) affords the desired enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cnacs.org While not explicitly demonstrated for the 3,5-dimethylphenoxy group, this methodology provides a strong foundation for accessing chiral 3-aryloxypiperidines. The final ether linkage could be formed via a nucleophilic aromatic substitution or a copper-catalyzed Ullmann-type reaction.

Another powerful strategy for accessing specific stereoisomers is through the catalytic hydrogenation of substituted pyridinium (B92312) salts. Enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has been shown to produce chiral piperidines with multiple stereogenic centers and high enantiomeric excess. documentsdelivered.com This approach could potentially be adapted for pyridinium salts bearing a phenoxy group, offering a direct route to chiral 3-aryloxypiperidines.

The accessibility of different stereoisomers can also be dictated by the choice of synthetic precursors and the reaction mechanism. For instance, starting with commercially available chiral 3-hydroxypiperidine would allow for the introduction of the 3,5-dimethylphenoxy group via a Williamson ether synthesis or a Mitsunobu reaction, largely preserving the stereochemistry of the starting material.

Below is a table summarizing potential stereoselective synthetic approaches:

| Synthetic Approach | Key Transformation | Potential for Stereocontrol | Starting Materials |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Asymmetric carbometalation of dihydropyridine | High enantioselectivity | Pyridine, Arylboronic acid |

| Catalytic Hydrogenation of Pyridinium Salts | Enantioselective hydrogenation | High enantioselectivity | Substituted Pyridinium Salt |

| Use of Chiral Precursors | Nucleophilic substitution (e.g., Williamson ether synthesis, Mitsunobu reaction) | Dependent on the stereopurity of the starting material | Chiral 3-hydroxypiperidine |

Novel Synthetic Catalysis and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of novel catalytic systems and the incorporation of green chemistry principles to create more efficient, sustainable, and environmentally benign processes. The synthesis of this compound can benefit significantly from these advancements.

The key C-O bond formation in the synthesis of this compound can be achieved through palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of an alcohol (like 3-hydroxypiperidine) with an aryl halide (such as 1-bromo-3,5-dimethylbenzene). The development of highly active and selective palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide range of substrates under milder conditions. wikipedia.org

The Ullmann condensation is another classic method for forming C-O bonds, traditionally requiring harsh conditions. organic-chemistry.org However, modern advancements have led to the development of copper-catalyzed Ullmann-type reactions that can proceed under much milder conditions, often in greener solvents. unistra.fr For the synthesis of this compound, this could involve the reaction of 3-halopiperidine with 3,5-dimethylphenol in the presence of a copper catalyst.

In line with green chemistry principles, the choice of solvent is a critical factor. Traditional solvents for cross-coupling reactions like toluene (B28343) and 1,4-dioxane (B91453) are being replaced by more environmentally friendly alternatives. acsgcipr.org Studies have shown that solvents like methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be effective and greener alternatives for Buchwald-Hartwig reactions. nsf.govnih.gov Eucalyptol, a bio-based solvent, has also been successfully employed in Buchwald-Hartwig couplings. mdpi.com Furthermore, the use of aqueous micellar systems can facilitate these reactions in water, significantly reducing the environmental impact. unistra.fr

The development of robust and recyclable catalysts is another cornerstone of green chemistry. Supported catalysts, where the active metal is immobilized on a solid support, can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, cobalt nanoparticles supported on magnetic cellulose (B213188) nanofibers have been used for the synthesis of piperidine derivatives. researchgate.net

The following table highlights some novel catalytic systems and green chemistry approaches applicable to the synthesis of this compound:

| Catalytic System/Green Approach | Reaction Type | Potential Advantages |

| Palladium-Catalyzed Buchwald-Hartwig Coupling | C-O bond formation | High efficiency, broad substrate scope, milder conditions |

| Copper-Catalyzed Ullmann-Type Reaction | C-O bond formation | Use of a less expensive metal, potential for milder conditions |

| Use of Green Solvents (e.g., 2-MeTHF, Eucalyptol, water) | Cross-coupling reactions | Reduced environmental impact, improved safety profile |

| Supported Nanoparticle Catalysts | Various catalytic transformations | Catalyst recyclability, reduced metal leaching, simplified workup |

By integrating these modern synthetic strategies, the preparation of this compound and its derivatives can be achieved with greater control over stereochemistry and in a more sustainable manner, aligning with the principles of modern chemical synthesis.

Molecular Target Identification and Ligand Receptor Interaction Studies

Exploration of Potential Pharmacological Receptor Binding Profiles for 3-(3,5-Dimethylphenoxy)piperidine

Based on the activities of other phenoxypiperidine derivatives, the potential for this compound to interact with several major classes of receptors, enzymes, and transporters can be inferred.

G Protein-Coupled Receptors are a large family of transmembrane receptors involved in a vast array of physiological processes, making them common targets for pharmaceuticals. nih.gov Radioligand binding assays are a fundamental tool for assessing the affinity of compounds for GPCRs. nih.govscienceopen.comsci-hub.seresearchgate.net

Studies on structurally similar compounds suggest that this compound could potentially interact with several GPCR subtypes. For instance, a series of 3-phenoxypropyl piperidine (B6355638) analogues have been identified as agonists for the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family. nih.gov The optimization of the N-3 position of these analogues led to the development of potent NOP agonists with demonstrated analgesic properties. Another study on 3-phenylpiperidines highlighted their activity as selective dopamine-autoreceptor agonists. nih.gov The 3-(3-hydroxyphenyl)piperidine moiety was found to be crucial for high potency and selectivity. nih.gov

The potential binding affinities of analogous compounds for various GPCRs are summarized in the table below. It is important to note that these are not direct data for this compound but for related structures.

| Receptor | Analogous Compound Class | Observed Activity | Reference |

| NOP Receptor | 3-Phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues | Agonist | nih.gov |

| Dopamine (B1211576) Autoreceptors | 3-(3-Hydroxyphenyl)piperidine derivatives | Agonist | nih.gov |

The ability of piperidine derivatives to modulate enzyme activity has been documented. For example, piperine (B192125), a naturally occurring piperidine derivative, has been shown to affect various enzyme systems. nih.govresearchgate.net The structural features of piperine, including the piperidine ring, are considered important for its bioactivities. nih.govresearchgate.net Therefore, it is conceivable that this compound could exhibit inhibitory or activating effects on certain enzymes.

Neurotransmitter transporters are critical for regulating synaptic signaling and are well-established targets for many centrally acting drugs. Piperazine (B1678402) analogues, which share a six-membered nitrogen-containing heterocyclic ring with piperidines, have been extensively studied for their interaction with monoamine transporters. For instance, analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have shown high affinity for the dopamine transporter (DAT). nih.gov Given the structural similarities, it is plausible that this compound could interact with one or more neurotransmitter transporters, such as those for dopamine, serotonin (B10506), or norepinephrine.

The table below presents binding data for piperazine analogues at monoamine transporters, which may offer insights into the potential profile of piperidine derivatives.

| Transporter | Analogous Compound | Binding Affinity (IC50, nM) | Reference |

| Dopamine (DAT) | N-methyl-3,8-diaza[3.2.1]bicyclooctane analogue | 8.0 | nih.gov |

| Dopamine (DAT) | N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane analogue | 8.2 | nih.gov |

| Serotonin (SERT) | N-methyl-3,8-diaza[3.2.1]bicyclooctane analogue | High selectivity for DAT over SERT | nih.gov |

Biophysical Characterization of Molecular Binding Events

To quantify the interaction between a ligand and its receptor, biophysical techniques are employed. These methods provide crucial data on binding affinity, kinetics, and the nature of the interaction.

Radioligand binding assays are a cornerstone of pharmacology for determining the affinity of a compound for a specific receptor. nih.govscienceopen.comsci-hub.seresearchgate.net These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The affinity of an unlabeled compound, such as this compound, can be determined by its ability to compete with and displace the radioligand from the receptor.

The key parameters obtained from these assays are:

Ki (Inhibition Constant): This value represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

IC50 (Half-maximal Inhibitory Concentration): This is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. The Ki can be calculated from the IC50 value.

While specific Ki or IC50 values for this compound are not available in the reviewed literature, the table below illustrates the type of data that would be generated from such assays, using information from related piperidine and piperazine compounds as examples.

| Receptor/Transporter | Test Compound Class | Radioligand Used | Binding Parameter | Affinity Value | Reference |

| Dopamine Transporter (DAT) | Bridged piperazine analogues | [3H]Dopamine | IC50 | 1.4 - 1170 nM | nih.gov |

Report on the Unavailability of Scientific Data for this compound

Following a comprehensive and systematic search of publicly available scientific literature and databases, it has been determined that the specific experimental data required to construct the requested article on This compound is not available.

The user's request specified a detailed article focusing on the following aspects of the compound:

Structural Elucidation of this compound-Target Complexes (from crystallographic or cryo-EM studies)

A multi-tiered search strategy was employed. Initial searches for the compound "this compound" in conjunction with specific analytical techniques (SPR, ITC, crystallography) and biological contexts ("molecular target," "ligand-receptor interaction") yielded no relevant results.

The search was subsequently broadened to investigate structure-activity relationships (SAR) within the broader chemical classes of "phenoxy-piperidine derivatives" and "dimethylpiperidine derivatives." The objective was to ascertain if this compound was included as an analog or a member of a compound library in a larger study, which might contain the requisite data. These broader searches identified general discussions on the pharmacological importance of the piperidine scaffold, with mentions of targets such as sigma receptors, histamine (B1213489) receptors, and various enzymes. nih.govnih.gov However, none of the retrieved studies specifically named, synthesized, or tested the compound this compound.

Consequently, it is not possible to provide any of the following:

Molecular Target Identification: No specific biological target for this compound has been identified in the literature.

Kinetic Binding Data (SPR): No publications were found that report on the use of Surface Plasmon Resonance to analyze the binding kinetics of this compound to any biological target.

Thermodynamic Binding Data (ITC): No studies containing Isothermal Titration Calorimetry data to characterize the thermodynamic profile of this compound's binding to a target could be located.

Structural Data (Crystallography/Cryo-EM): There are no publicly available crystal or cryo-EM structures of this compound in complex with a molecular target.

Without any source data from the specified analytical methods, it is impossible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements. The creation of data tables and the discussion of detailed research findings are unachievable due to the complete absence of published research in these specific areas for this particular chemical compound. Therefore, the request to generate the article cannot be fulfilled.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophores within the 3-(3,5-Dimethylphenoxy)piperidine Scaffold

The this compound scaffold is characterized by three primary pharmacophoric features: the piperidine (B6355638) ring, the phenoxy linker, and the 3,5-dimethylphenyl moiety. The interplay of these components is crucial for its biological activity.

The piperidine ring typically serves as a key interaction point with biological targets, often containing a basic nitrogen atom that can be protonated at physiological pH. This protonated amine can form critical ionic bonds or hydrogen bonds with acidic residues, such as aspartate or glutamate (B1630785), in the binding pockets of receptors or enzymes. The conformation of the piperidine ring is also a critical determinant of activity.

The 3,5-dimethylphenyl group contributes significantly to the molecule's lipophilicity and can engage in van der Waals forces, hydrophobic interactions, and pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target protein. The symmetrical dimethyl substitution pattern influences the electronic properties of the phenyl ring and can enhance binding affinity by occupying specific hydrophobic pockets.

Impact of Substituent Position and Nature on Biological Activity and Selectivity

The biological activity and selectivity of compounds based on the this compound scaffold are highly sensitive to the nature and position of substituents on both the phenyl and piperidine rings, as well as modifications to the linking ether group.

Phenyl Ring Substituent Effects on Target Engagement

Substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a particular biological target. The influence of a substituent on the reactivity of a benzene (B151609) ring can be understood through the interplay of inductive and resonance effects. libretexts.org Most elements, apart from metals and carbon, have a higher electronegativity than hydrogen, leading to an inductive electron withdrawal that deactivates the ring. libretexts.org Conversely, if the atom attached to the ring possesses non-bonding valence shell electron pairs, as seen with nitrogen, oxygen, and halogens, electrons can be donated into the aromatic ring through p-π conjugation (resonance). libretexts.org

In the case of this compound, the two methyl groups at the 3 and 5 positions are electron-donating through an inductive effect. This can increase the electron density of the aromatic ring, potentially enhancing pi-pi stacking interactions with the target protein. The position of these substituents is also critical; for example, moving a methyl group to the 2 or 4 position could introduce steric hindrance or alter the molecule's ability to fit into a specific binding pocket.

Table 1: Predicted Effects of Phenyl Ring Substitutions

| Substitution Pattern | Predicted Effect on Binding | Rationale |

|---|---|---|

| 3,5-dimethyl | Enhanced hydrophobic interactions | Occupies specific lipophilic pockets. |

| 2-methyl | Potential steric hindrance | May clash with residues at the binding site. |

| 4-methoxy | Potential for hydrogen bonding | The oxygen atom can act as a hydrogen bond acceptor. |

| 4-chloro | Altered electronic profile | Electron-withdrawing, may form halogen bonds. |

Piperidine Ring Conformation and Stereochemical Influences

The piperidine ring exists predominantly in a chair conformation, which minimizes steric strain. wikipedia.org This conformation allows for two distinct orientations for substituents: axial and equatorial. wikipedia.org The N-H bond, for instance, can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable in nonpolar environments. wikipedia.org However, in polar solvents, the axial conformer may be favored. wikipedia.org

The stereochemistry at the 3-position of the piperidine ring is a critical factor. The (R) and (S) enantiomers of this compound can exhibit significantly different biological activities and selectivities. This is because the spatial arrangement of the dimethylphenoxy group relative to the piperidine ring will differ, leading to distinct interactions with a chiral biological target. For instance, in studies of piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring has been shown to be a key determinant of potency and selectivity. utmb.edu

Modifications to the Phenoxy Linker and Their Consequences

The ether linkage in the phenoxy group is crucial for maintaining the optimal distance and orientation between the piperidine and phenyl rings. Altering this linker can have profound effects on biological activity. For example, replacing the oxygen atom with a sulfur atom (a thioether) would change the bond angle and length, as well as the electronic character of the linker.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For analogs of this compound, a 3D-QSAR study could provide valuable insights for designing more potent and selective compounds. ekb.eg

A typical 3D-QSAR study involves the following steps:

Data Set Selection: A series of analogs with a range of biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Molecular fields, such as steric and electrostatic fields, are calculated around the aligned molecules.

Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to correlate the calculated descriptors with the biological activity.

The resulting QSAR model can be visualized as contour maps, indicating regions where steric bulk, positive or negative electrostatic potential, or other properties are predicted to increase or decrease biological activity. ekb.eg These maps can then guide the design of new analogs with improved properties. For instance, a QSAR study on piperidine derivatives has successfully been used to develop models for their inhibitory activity against various targets. nih.gov

Application of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles to this compound

Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful strategies that can be applied to optimize the this compound scaffold.

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBDD can be employed. This involves docking the this compound molecule into the binding site of the target protein to predict its binding mode and affinity. This information can then be used to design modifications that improve the fit and interactions with the target. For example, if the docking study reveals an unoccupied hydrophobic pocket near the 3,5-dimethylphenyl group, adding another substituent to the phenyl ring could enhance binding.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be utilized. These approaches rely on the knowledge of other molecules that bind to the same target. By comparing the structural and electronic features of a series of active compounds, a pharmacophore model can be developed. This model represents the essential features required for biological activity. New analogs of this compound can then be designed to fit this pharmacophore model, increasing the likelihood of them being active.

The versatility of the piperidine ring, a common element in many pharmaceuticals and alkaloids, underscores the potential of the this compound scaffold in drug discovery. wikipedia.org

Computational Chemistry and Cheminformatics Investigations of 3 3,5 Dimethylphenoxy Piperidine

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of a molecule. For piperidine (B6355638) derivatives, methods such as Density Functional Theory (DFT) with functionals like B3LYP and semi-empirical methods (AM1, PM3, RM1) are commonly used to compute various molecular properties. chemjournal.kztandfonline.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. chemjournal.kz For a molecule like 3-(3,5-Dimethylphenoxy)piperidine, the lone pair of electrons on the piperidine nitrogen and the oxygen of the phenoxy group are expected to significantly influence the HOMO.

Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.com In this compound, the electronegative oxygen and nitrogen atoms would be depicted as regions of negative potential, attractive to electrophiles.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | 1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 7.7 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Molecular polarity |

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from quantum chemical calculations.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and dynamics simulations are powerful tools to predict and analyze the interaction of a ligand with a biological target, such as a protein receptor.

Molecular docking studies with analogous piperidine derivatives have been performed on various receptors, including the androgen receptor, sigma receptors (S1R and S2R), and dopamine (B1211576) D2 receptors. nih.govnih.govtandfonline.comresearchgate.net These studies reveal key interactions that stabilize the ligand-receptor complex. For this compound, the protonated piperidine nitrogen can form a crucial salt bridge with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in a receptor's binding pocket. nih.gov Hydrogen bonds can be formed by the piperidine N-H group. The dimethylphenoxy moiety can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues.

Table 2: Predicted Interactions of this compound with a Hypothetical Receptor

| Interaction Type | Interacting Residues | Distance (Å) |

| Salt Bridge | Asp110 | 2.8 |

| Hydrogen Bond | Gln152 | 3.1 |

| Hydrophobic | Phe260, Trp314 | 3.5 - 4.0 |

| Pi-Cation | Phe260 | 4.2 |

Note: This table presents a hypothetical interaction profile based on studies of similar compounds.

Molecular dynamics (MD) simulations can provide insights into how the binding of a ligand like this compound might induce conformational changes in the target protein. These simulations, often run over nanoseconds or longer, can reveal alterations in the protein's secondary and tertiary structure upon ligand binding, which can be critical for its biological function.

Conformational Analysis and Energy Landscape Mapping of this compound

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. The substituent at the 3-position can be in either an axial or equatorial position, with the equatorial conformation generally being more stable. The relative orientation of the phenoxy group can also lead to different conformers. Conformational analysis helps in identifying the low-energy conformers that are most likely to be biologically active.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Related Parameters

Computational tools like SwissADME are widely used to predict the pharmacokinetic properties of drug candidates. nih.govswissadme.ch For this compound, these predictions can provide early indications of its drug-likeness. Key parameters include lipophilicity (LogP), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for being a substrate for transporters like P-glycoprotein (Pgp). nih.govnih.gov Compliance with frameworks like Lipinski's Rule of Five is also assessed. nih.gov

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

| LogP | 3.2 | Good lipophilicity |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| HIA | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | Potential for CNS activity |

| Pgp Substrate | No | Less prone to efflux |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness |

Note: These are hypothetical predictions based on general characteristics of similar molecules.

Virtual Screening and Computational Library Design for Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govslideshare.netnih.gov Starting with the this compound scaffold, a virtual library of derivatives can be designed by adding various substituents to the piperidine ring or the phenyl ring. These derivatives can then be screened in silico against a target of interest. Both ligand-based and structure-based virtual screening approaches can be employed. nih.govcam.ac.uk Ligand-based methods use the known properties of active compounds to find similar molecules, while structure-based methods rely on the 3D structure of the target protein. cam.ac.ukrsc.org This process can accelerate the discovery of new and more potent analogues.

An article on the preclinical pharmacological evaluation of the chemical compound “this compound” cannot be generated at this time.

Extensive searches for scientific literature and data pertaining specifically to "this compound" have not yielded any preclinical pharmacological information. No public records of in vitro assays, including receptor functional assays, enzyme activity modulation, or cell-based phenotypic screening, were identified for this particular compound. Similarly, no data from in vivo studies in neuropharmacological or cardiovascular models are available in the public domain.

The search results did identify research on various other piperidine derivatives, but per the instructions to focus solely on "this compound," this information cannot be used. Without specific data on the requested compound, it is not possible to provide a scientifically accurate and informative article as outlined.

Therefore, the requested article cannot be created.

Preclinical Pharmacological Evaluation in Non Human Biological Systems

In Vivo Studies in Non-Human Animal Models (Focus on efficacy in disease models, not safety or toxicology)

Metabolic Disorder Models

There is currently no specific, publicly available data detailing the evaluation of 3-(3,5-Dimethylphenoxy)piperidine in preclinical models of metabolic disorders such as diabetes, obesity, or non-alcoholic fatty liver disease. However, research into related structures suggests that piperidine (B6355638) derivatives can be designed to interact with targets relevant to metabolic pathways. For instance, some piperidine-containing compounds have been investigated for their effects on enzymes involved in metabolic processes. The broader class of phenoxy-piperidine derivatives has been explored for activity at various receptors that can influence metabolic regulation, though direct evidence for this specific compound is lacking.

Inflammatory and Immunomodulatory Models

Detailed studies on the effects of this compound in specific inflammatory and immunomodulatory models are not extensively documented in the public domain. Immunomodulators are agents that can suppress or stimulate aspects of the immune system. nih.gov The activity of such compounds is often assessed by measuring their impact on the production of inflammatory mediators like cytokines and chemokines, or on the activity of enzymes such as cyclooxygenases (COX-1 and COX-2). nih.gov

Mechanistic Investigations in Biological Systems

Signaling Pathway Deconvolution and Crosstalk Analysis

The precise signaling pathways modulated by this compound have not been fully elucidated in available literature. However, the structural class to which it belongs—piperidine derivatives—is known to interact with a variety of molecular targets, including neurotransmitter receptors and sigma receptors, thereby influencing cellular signaling. nih.gov For example, studies on other piperidine derivatives have highlighted the importance of the piperidine ring for high-affinity binding to sigma-1 (σ1) receptors, which are involved in modulating numerous signaling pathways. nih.gov The protonation state of the piperidine nitrogen at physiological pH is a critical factor for this interaction. nih.gov

Analysis of other bioactive molecules shows that inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, is a common mechanism for anti-inflammatory effects. nih.gov Whether this compound engages these or other pathways, such as those involving serotonin (B10506) receptors or other G-protein coupled receptors, requires direct empirical investigation.

Gene Expression and Proteomic Profiling in Response to this compound

Specific gene expression and proteomic profiles resulting from cellular exposure to this compound are not available in the current body of scientific literature. Gene expression profiling, often performed using microarray or quantitative reverse transcription-PCR (qRT-PCR) techniques, is a powerful tool for understanding a compound's mechanism of action by revealing which cellular genes are upregulated or downregulated. nih.govnih.gov

Such studies on other compounds have identified changes in the expression of genes involved in lipid metabolism, cellular immunity, apoptosis, and molecular transport. nih.gov For instance, infection with the Hepatitis C Virus was shown to increase the expression of genes involved in interferon responses and the production of proinflammatory chemokines and cytokines. nih.gov A comprehensive toxicogenomic analysis of other environmental agents has revealed alterations in pathways related to metabolic processes and cancer. nih.gov To understand the biological impact of this compound, similar transcriptomic and proteomic studies would be necessary.

Comparative Analysis with Reference Compounds and Established Modulators in Preclinical Settings

A direct comparative analysis of this compound with specific reference compounds in preclinical models is not well-documented. Such analyses are crucial for determining a compound's relative potency, selectivity, and potential advantages over existing modulators.

In studies of related compounds, the piperidine core is often a key point of comparison. For example, in the development of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, derivatives containing a piperidine moiety were compared to those with a piperazine (B1678402) ring. This comparison revealed that the piperidine structure was critical for high affinity at the sigma-1 receptor. nih.gov Similarly, when evaluating monoamine oxidase (MAO) inhibitors, novel piperidine-containing triazine derivatives have been compared to the standard inhibitor, clorgyline, to assess their relative potency and selectivity for MAO-A versus MAO-B. nih.gov

A hypothetical comparative analysis for this compound would likely involve established modulators of targets for which it shows affinity. The table below illustrates a potential framework for such a comparison, based on data from analogous piperidine derivatives.

Table 1: Illustrative Comparative Data for Piperidine Derivatives

| Compound | Core Structure | Primary Target(s) | Affinity (Ki, nM) | Key Finding | Reference |

|---|---|---|---|---|---|

| Compound 5 (Analogue) | Piperidine | hH3R / σ1R | 7.70 / 3.64 | Piperidine core crucial for high σ1R affinity compared to piperazine analogue. | nih.gov |

| Compound 1 (Analogue) | Benzylpiperidine | S1R | 3.2 | High affinity for S1R, comparable to reference compound haloperidol. | nih.gov |

| Compound 18 (Analogue) | Piperidine-Triazine | MAO-A | N/A (Activity comparable to standard) | Showed selective MAO-A inhibition comparable to clorgyline. | nih.gov |

| This compound | Phenoxy-piperidine | Not Publicly Characterized | Not Publicly Characterized | Data not available. | N/A |

Analytical Methodologies for Research Grade 3 3,5 Dimethylphenoxy Piperidine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For 3-(3,5-Dimethylphenoxy)piperidine, which possesses both a polar piperidine (B6355638) ring and a non-polar substituted phenoxy group, a range of techniques can be applied for its separation and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. nih.gov The development of a robust HPLC method for this compound requires careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of intermediate polarity. phenomenex.com Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase. phenomenex.com For this compound, several column chemistries could be effective. A standard C18 column is a primary choice due to its strong hydrophobic retention. phenomenex.com Alternatively, a Phenyl-Hexyl phase could offer different selectivity due to potential π-π interactions with the aromatic ring of the analyte. halocolumns.com

Mobile phase composition is critical for achieving good peak shape and resolution. A typical mobile phase would consist of an aqueous component (water with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid for MS compatibility) and an organic modifier (acetonitrile or methanol). Gradient elution, where the proportion of the organic modifier is increased during the run, is often necessary to elute the parent compound and its potentially more polar metabolites in a reasonable time with good resolution. phenomenex.com

Since the piperidine moiety has a pKa that renders it basic, pH control of the mobile phase is important to ensure a consistent ionization state and avoid peak tailing. Acidic modifiers (e.g., 0.1% formic acid) are commonly used to protonate the piperidine nitrogen, leading to sharper peaks and improved retention on some columns.

The presence of a chiral center at the C3 position of the piperidine ring means that this compound exists as a pair of enantiomers. To separate these, chiral HPLC is necessary. This is often achieved using columns with a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). mdpi.com In some cases, pre-column derivatization with a chiral reagent can be performed, but direct separation on a CSP is generally preferred. nih.gov

Table 1: Proposed HPLC Method Parameters for this compound

| Parameter | Achiral Analysis | Chiral Analysis |

| Column | C18, 2.1 x 50 mm, 1.8 µm | LUX Cellulose-3 or Chiralpak AD-H, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Diethylamine in Ethanol (B145695) |

| Mobile Phase B | Acetonitrile (B52724) | Isopropanol |

| Gradient | 5% to 95% B over 10 min | Isocratic (e.g., 90:10 A:B) |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Column Temp. | 40 °C | 25 °C |

| Detector | UV at 274 nm; MS Detector | UV at 228 nm; CD Detector |

| Injection Vol. | 2 µL | 5 µL |

This table presents hypothetical yet representative starting conditions for method development.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. cmbr-journal.com Direct analysis of this compound by GC can be challenging due to the polar N-H group in the piperidine ring, which can cause peak tailing and poor chromatographic performance. oup.com

To overcome this, derivatization is a common strategy. The secondary amine of the piperidine ring can be reacted with an acylating agent, such as pentafluorobenzoyl chloride (PFBCl) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a less polar, more volatile, and more thermally stable derivative. oup.comchromforum.org This approach significantly improves peak shape and sensitivity. oup.com

GC coupled with a Mass Spectrometer (GC-MS) is the preferred configuration, as it provides both retention time data for quantification and mass spectral data for structural confirmation. researchgate.netlibretexts.org The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms). unodc.org

The oven temperature program would start at a lower temperature to focus the analytes at the head of the column, then ramp up to a higher temperature to elute the derivatized compound.

Table 2: Proposed GC-MS Method Parameters for Derivatized this compound

| Parameter | Suggested Condition |

| Derivatizing Agent | Pentafluorobenzoyl chloride (PFBCl) |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector | Splitless, 280 °C |

| Oven Program | 150 °C (1 min), ramp at 20 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

This table presents hypothetical yet representative starting conditions for method development.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has re-emerged as a powerful "green" analytical technique, combining some of the best features of both liquid and gas chromatography. twistingmemoirs.comshimadzu.com It primarily uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic co-solvent like methanol (B129727). twistingmemoirs.com This reduces the consumption of hazardous organic solvents typical of HPLC. twistingmemoirs.com

SFC offers very fast and efficient separations, making it ideal for high-throughput screening in drug discovery. chromatographyonline.com It is particularly well-suited for the separation of chiral compounds and can often provide better and faster enantiomeric resolution than HPLC. nih.gov For this compound, SFC would be an excellent technique for both achiral purity assessment and chiral separation. teledynelabs.com The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to high-speed, high-resolution separations. shimadzu.com Modern SFC instruments can be readily coupled with mass spectrometers (SFC-MS), providing a powerful tool for the analysis of complex mixtures and metabolite profiling. nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

While chromatography separates components, spectroscopy provides the detailed structural information needed to identify them unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. researchgate.net A full suite of NMR experiments is necessary to unambiguously confirm the structure of this compound and assess its purity.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons of the dimethylphenoxy group, the methine proton at the C3 position of the piperidine ring, the methyl groups, and the various methylene (B1212753) protons on the piperidine ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the ether oxygen and the methyl groups. chemicalbook.comspectrabase.com

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would be expected for the two methyl carbons, the five piperidine carbons, and the six carbons of the aromatic ring. The chemical shifts would confirm the presence of the C-O ether linkage and the substitution pattern on the aromatic ring. spectrabase.com

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to trace the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon's signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons. This is particularly vital for connecting the piperidine ring to the phenoxy moiety by observing a correlation from the C3-H proton to the quaternary aromatic carbon involved in the ether linkage.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Piperidine C2-H | ~2.6-3.1 (m) | ~50-55 |

| Piperidine C3-H | ~4.2-4.5 (m) | ~75-80 |

| Piperidine C4-H | ~1.5-1.9 (m) | ~25-30 |

| Piperidine C5-H | ~1.4-1.8 (m) | ~23-28 |

| Piperidine C6-H | ~2.5-3.0 (m) | ~45-50 |

| Piperidine N-H | ~1.5-2.5 (br s) | - |

| Aromatic C1'-O | - | ~158-160 |

| Aromatic C2'/C6'-H | ~6.5-6.7 (s) | ~112-116 |

| Aromatic C3'/C5'-CH₃ | ~2.2-2.4 (s) | ~138-140 (C), ~20-22 (CH₃) |

| Aromatic C4'-H | ~6.6-6.8 (s) | ~120-124 |

Note: Predicted values are based on the analysis of parent structures (e.g., 3,5-dimethylphenol) and general substituent effects. Actual spectra would need to be acquired for confirmation. chemicalbook.comspectrabase.comnih.govrsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of molecular weight and structural features. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov

For this compound, electron ionization (EI) in GC-MS would likely lead to initial fragmentation via alpha-cleavage adjacent to the piperidine nitrogen, or cleavage of the ether bond. miamioh.edulibretexts.org Electrospray ionization (ESI), typically used with LC-MS, would generate a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation. A characteristic fragmentation would be the cleavage of the C-O ether bond, leading to fragment ions corresponding to the protonated piperidine moiety and the neutral 3,5-dimethylphenol (B42653), or vice-versa. researchgate.netscielo.br

HRMS is indispensable for metabolite identification. nih.govpharmaron.com Metabolites are formed through predictable biotransformations (e.g., hydroxylation, demethylation, oxidation, glucuronidation). By searching LC-HRMS data for masses corresponding to the parent drug plus or minus the mass of these chemical modifications, potential metabolites can be flagged. nih.gov For example, a hydroxylation would result in an increase of 15.9949 Da. The accurate mass measurement from HRMS allows for the confident assignment of an elemental formula to the metabolite, and subsequent MS/MS analysis helps to pinpoint the location of the modification. pharmaron.com

Table 4: Common Metabolic Biotransformations and Corresponding Mass Shifts

| Biotransformation | Mass Change (Da) | Example Metabolite of C₁₄H₂₁NO |

| Hydroxylation | +15.9949 | C₁₄H₂₁NO₂ |

| Dehydrogenation | -2.0156 | C₁₄H₁₉NO |

| N-Oxidation | +15.9949 | C₁₄H₂₁NO₂ |

| Glucuronidation | +176.0321 | C₂₀H₂₉NO₇ |

| Sulfation | +79.9568 | C₁₄H₂₁NO₄S |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable for the structural confirmation of research-grade compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic spectral fingerprints that confirm its functional groups and conjugated systems.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its distinct structural features: the piperidine ring, the aromatic ether linkage, and the dimethyl-substituted phenyl group.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak absorption band is anticipated in the region of 3300-3500 cm⁻¹ for the secondary amine of the piperidine ring. chemicalbook.comnist.gov

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are characteristic of the C-H stretching on the benzene (B151609) ring. scielo.org.za

Aliphatic C-H Stretch: Strong absorption bands are expected in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the methyl groups.

Aromatic C=C Bending: The characteristic stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the region of 1450-1600 cm⁻¹.

C-O-C Ether Stretch: The aryl-alkyl ether linkage is expected to produce a strong, characteristic asymmetric C-O-C stretching band around 1200-1260 cm⁻¹ and a symmetric stretching band near 1020-1075 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol is primarily determined by the 3,5-dimethylphenoxy chromophore. The piperidine moiety itself does not absorb significantly in the standard UV-Vis range (200-800 nm). nist.gov The substituted benzene ring is expected to show absorption bands characteristic of π → π* transitions. Typically, substituted benzenes exhibit a strong primary band (E-band) below 200 nm and a weaker secondary band (B-band) between 230-280 nm. The presence of the ether oxygen and methyl groups as substituents on the benzene ring would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Expected Absorption Region/λmax | Corresponding Functional Group/Transition |

|---|---|---|

| Infrared (IR) | 3300-3500 cm⁻¹ | N-H Stretch (Piperidine) |

| Infrared (IR) | 3010-3100 cm⁻¹ | Aromatic C-H Stretch |

| Infrared (IR) | 2850-2960 cm⁻¹ | Aliphatic C-H Stretch |

| Infrared (IR) | 1200-1260 cm⁻¹ | Asymmetric C-O-C Ether Stretch |

| UV-Visible (UV-Vis) | ~270-280 nm | π → π* Transition (B-band of substituted benzene) |

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification in Preclinical Samples

To investigate the metabolic fate of this compound, highly sensitive and specific analytical methods are required. Hyphenated techniques, which couple a separation technique with a detection technique, are the gold standard for this purpose. amazonaws.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for separating the parent compound from its metabolites in complex biological matrices and providing structural information for their identification. nih.gov

In preclinical in vitro studies, such as incubations with liver microsomes or hepatocytes, this compound is expected to undergo several common metabolic transformations. LC coupled with high-resolution mass spectrometry (LC-HRMS) is a primary tool for such investigations. nih.gov The high resolving power of the mass spectrometer allows for the determination of accurate mass and elemental composition, facilitating the identification of unknown metabolites. nih.gov

Potential metabolic pathways for this compound include:

Hydroxylation: Addition of a hydroxyl (-OH) group, likely on the aromatic ring or at one of the aliphatic positions of the piperidine ring.

N-Oxidation: Oxidation of the nitrogen atom in the piperidine ring.

O-Demethylation: While this compound has methyl groups on the phenoxy ring rather than methoxy (B1213986) groups, enzymatic modification of these methyl groups (e.g., to hydroxymethyl) is possible.

Piperidine Ring Opening: More extensive metabolism could lead to the cleavage of the piperidine ring, forming an amino acid derivative. nih.gov

Conjugation: Following phase I metabolism (like hydroxylation), the resulting metabolites can be conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase water solubility for excretion.

The identification process involves comparing the mass spectra of potential metabolites with the parent drug. The characteristic mass shifts and fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide crucial clues for structural elucidation. researchgate.net

Table 2: Potential Metabolites of this compound and Identification Techniques

| Potential Metabolic Pathway | Expected Mass Change from Parent Compound (MW: 205.30) | Primary Analytical Technique |

|---|---|---|

| Aromatic or Aliphatic Hydroxylation | +16 Da | LC-MS/MS |

| N-Oxidation | +16 Da | LC-MS/MS |

| Piperidine Ring Opening (Oxidative) | +32 Da (to carboxylic acid) | LC-HRMS |

| Glucuronide Conjugation (of a hydroxylated metabolite) | +192 Da (+16 + 176) | LC-MS/MS |

Development of Bioanalytical Methods for Quantification in Non-Human Biological Matrices

For preclinical pharmacokinetic studies, it is essential to develop and validate robust bioanalytical methods to accurately quantify the concentration of this compound in biological matrices such as rat or mouse plasma and urine. A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the industry standard for this application. nih.gov

The development process involves several key stages:

Sample Preparation: The first step is to extract the analyte and an internal standard (ideally a stable isotope-labeled version of the analyte) from the biological matrix. This is crucial to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE often provides the cleanest extracts and can be optimized for high recovery. nih.gov

Chromatographic Separation: An HPLC or UPLC system is used to separate the analyte from endogenous matrix components and any potential metabolites. A reverse-phase C18 column is commonly employed with a gradient elution program using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion generated by its fragmentation. This process provides exceptional selectivity and sensitivity.

Method validation is performed according to regulatory guidelines to ensure the reliability of the data. The validation process assesses several key parameters:

Table 3: Key Parameters for Validation of a Bioanalytical Method for this compound in Preclinical Samples

| Validation Parameter | Description | Typical Acceptance Criteria for Preclinical Studies |

|---|---|---|

| Linearity and Range | The concentration range over which the method is accurate and precise. A calibration curve is generated by plotting the instrument response against known concentrations. | Correlation coefficient (r²) ≥ 0.99; ≥75% of standards within ±15% of nominal value (±20% at LLOQ). |

| Accuracy and Precision | Accuracy refers to the closeness of measured values to the true value. Precision measures the reproducibility of the results (intra- and inter-day). Assessed using Quality Control (QC) samples at multiple concentrations. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). nih.gov |

| Selectivity | Ensures that endogenous components in the matrix do not interfere with the quantification of the analyte. | Response in blank matrix should be <20% of the response at the Lower Limit of Quantification (LLOQ). |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Internal standard-normalized matrix factor should have a %CV ≤15%. |

| Recovery | The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a post-extraction spiked sample. | Should be consistent and reproducible across the concentration range. |

| Stability | Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term storage). nih.gov | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Future Directions and Translational Research Perspectives for 3 3,5 Dimethylphenoxy Piperidine Research

Identification of Novel Therapeutic Applications and Research Tool Development based on Preclinical Findings

The piperidine (B6355638) nucleus is a versatile structural motif found in drugs targeting a wide array of conditions, including cancer, neurological disorders, and infectious diseases. nih.govresearchgate.netclinmedkaz.org While specific preclinical data on 3-(3,5-Dimethylphenoxy)piperidine is limited, the known biological activities of analogous structures provide a rational basis for exploring its potential applications.

Initial research should focus on broad-spectrum screening to identify its primary biological targets. Given that piperidine derivatives frequently interact with the central nervous system (CNS), initial investigations could explore binding affinities for various neurotransmitter receptors and transporters. For example, analogs have been developed as potent dopamine (B1211576) D4 receptor agonists and opioid receptor antagonists. nih.govnih.gov

Furthermore, many piperidine-containing compounds exhibit significant anticancer properties by inducing apoptosis or inhibiting cell cycle progression in various cancer cell lines, including breast, prostate, and colon cancer. nih.gov Therefore, evaluating the cytotoxic effects of this compound against a panel of cancer cells could reveal novel oncological applications. Its structural similarity to compounds with antifungal and antimicrobial activity also warrants investigation in the context of infectious diseases. researchgate.netnih.gov

Based on these initial findings, this compound and its analogs could be developed as specialized research tools. For instance, if a derivative shows high affinity and selectivity for a specific receptor, it could be radiolabeled for use in binding assays or positron emission tomography (PET) imaging to study receptor distribution and function in preclinical models. nih.gov

Strategies for Enhancing Molecular Selectivity, Potency, and Pharmacological Profile

Key optimization strategies include:

Modification of the Piperidine Ring: Introducing substituents on the piperidine ring can significantly influence binding affinity and selectivity. For instance, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that these modifications were crucial for developing selective opioid receptor antagonists. nih.govnih.gov

Alteration of the Phenoxy Group: The dimethyl substitution pattern on the phenoxy ring can be altered. Moving or adding methyl groups, or replacing them with other functional groups like halogens or methoxy (B1213986) groups, can modulate electronic properties and steric interactions with the target protein, thereby affecting potency.

Stereochemistry: The piperidine ring in this compound contains a chiral center. Synthesizing and testing individual enantiomers is critical, as biological activity often resides in a single stereoisomer. For example, the (3R,4R) configuration of a dimethyl-hydroxyphenyl-piperidine derivative was essential for its potent and selective kappa opioid receptor antagonist activity. nih.gov

Linker Modification: In more complex analogs developed from this scaffold, the nature and length of any linker connecting the core structure to another pharmacophore can be optimized. Studies on MAO inhibitors have shown that the length of an alkyl chain linker is critical for inhibitory activity. nih.gov

The following table summarizes common modification strategies and their potential impact, based on findings from related piperidine derivatives.

| Modification Strategy | Specific Change | Potential Impact on Profile | Example from Related Compounds |

| Ring Substitution | Addition of methyl groups to the piperidine ring | Enhanced potency and selectivity | JDTic, a selective κ-opioid antagonist, features a 3,4-dimethylpiperidine (B1368319) core. nih.govnih.gov |

| Functional Group Alteration | Replacement of piperidine with piperazine (B1678402) | Drastically altered receptor selectivity (e.g., from σ1R to H3R) | Comparison of piperidine vs. piperazine cores showed piperidine was crucial for high σ1R affinity. nih.gov |

| Linker Optimization | Varying the length of an alkyl chain linker | Optimized inhibitory activity against target enzymes | A linker of 2-5 carbons was found to be optimal for MAO-B inhibitory activity in certain piperine (B192125) derivatives. nih.gov |

| Stereoisomer Separation | Isolation of specific enantiomers/diastereomers | Isolation of the active isomer, reducing off-target effects | The (3S,5R) configuration was essential for the activity of certain renin inhibitors. nih.gov |

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

Complex multifactorial diseases like Alzheimer's disease, schizophrenia, and certain cancers often respond better to therapies that can modulate multiple biological targets simultaneously. nih.govnih.gov The piperidine scaffold is an excellent framework for designing multi-target-directed ligands (MTDLs) due to its ability to be incorporated into diverse chemical structures. researchgate.netjneonatalsurg.com

Future research on this compound should explore its potential as a core structure for MTDLs. This involves designing hybrid molecules that combine the this compound moiety with other pharmacophores to engage multiple targets relevant to a specific disease.

Examples of potential multi-target applications include:

Neurodegenerative Diseases: For Alzheimer's disease, analogs could be designed to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), or to act on both cholinesterases and amyloid-beta aggregation. nih.gov Piperine-derived ligands have already shown promise in this area. nih.gov

Schizophrenia: Researchers have developed benzoisoxazoleylpiperidine derivatives that exhibit high affinity for a range of dopamine (D₂, D₃), serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ), and histamine (B1213489) (H₃) receptors, aiming for a combined antipsychotic and pro-cognitive effect. nih.gov

Chronic Pain: Dual-acting antagonists for the histamine H3 and sigma-1 (σ1) receptors have been developed from piperidine scaffolds, showing promise in preclinical pain models. nih.gov

This approach requires a deep understanding of the structural requirements for binding to each target, using molecular modeling and SAR studies to achieve a balanced activity profile.

Development of Advanced Delivery Systems and Formulation Strategies for Research Tools

The translation of a promising chemical compound into a useful research tool or therapeutic agent often hinges on its physicochemical properties, such as solubility and bioavailability. nih.gov Piperidine-based compounds can sometimes suffer from poor aqueous solubility, which can limit their application. nih.gov

Future work should investigate formulation strategies to overcome these potential limitations for this compound and its analogs. Potential approaches include:

Supramolecular Formulations: Encapsulating the compound in hydrophilic carriers like cyclodextrins can significantly improve its solubility and bioavailability, as has been suggested for piperine. nih.gov

Nanoparticle Delivery Systems: Loading the compound into lipid-based or polymeric nanoparticles can enhance its stability, control its release, and potentially facilitate its passage across biological barriers like the blood-brain barrier.

Prodrugs: The piperidine nitrogen can be functionalized to create a prodrug that is cleaved in vivo to release the active molecule. This can improve absorption and distribution.

Advanced Linker Technology: For compounds intended as research tools, such as Proteolysis Targeting Chimeras (PROTACs), the piperidine moiety can serve as part of a linker connecting a target-binding warhead to an E3 ligase-recruiting ligand. acs.org Understanding the solid-state properties and crystallizability of such complex molecules is crucial for formulation development. acs.org

Integration with Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can be powerfully integrated into the research pipeline for this compound.

Key applications of AI and ML include: